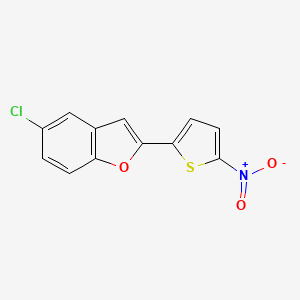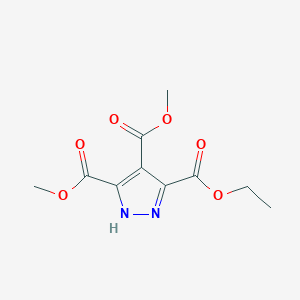
3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the use of transition-metal catalysts and photoredox reactions . These methods are designed to optimize yield and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 3,5-Dimethylpyrazole
- 1,4-Dimethyl-3-ethyl-Δ-pyrazoline
Uniqueness
3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate is unique due to its three carboxylate groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a valuable compound for the synthesis of more complex molecules and for applications in various fields of research and industry.
Properties
CAS No. |
16314-74-2 |
|---|---|
Molecular Formula |
C10H12N2O6 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
3-O-ethyl 4-O,5-O-dimethyl 1H-pyrazole-3,4,5-tricarboxylate |
InChI |
InChI=1S/C10H12N2O6/c1-4-18-10(15)7-5(8(13)16-2)6(11-12-7)9(14)17-3/h4H2,1-3H3,(H,11,12) |
InChI Key |
DDEGDFCVEXYTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


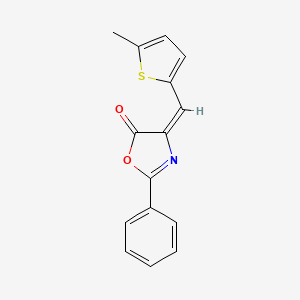
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
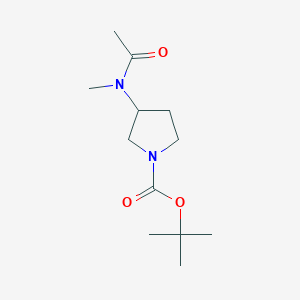

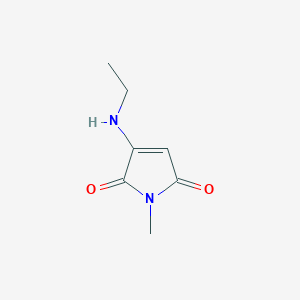
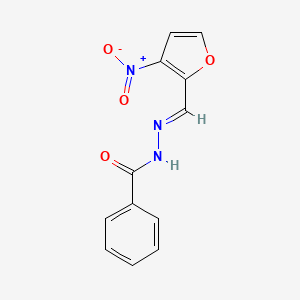
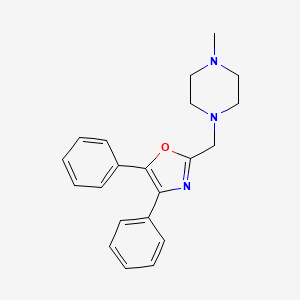
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
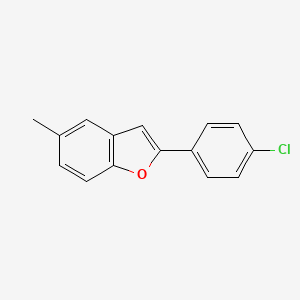
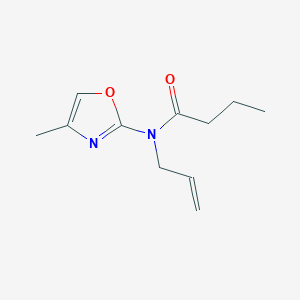
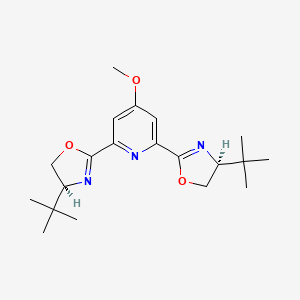
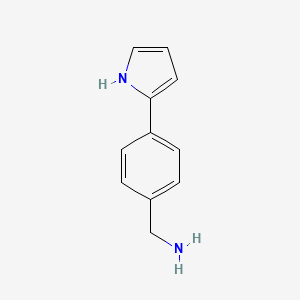
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
